molecular formula C17H23F2N3O2 B7078480 N-(3,3-difluorocyclohexyl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide

N-(3,3-difluorocyclohexyl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide

Cat. No.: B7078480
M. Wt: 339.4 g/mol
InChI Key: MUIYNFXSGLJENY-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclohexyl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,3-difluorocyclohexyl group and a 3-hydroxyphenyl group, making it a molecule of interest for medicinal chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclohexyl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,3-difluorocyclohexyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3,3-difluorocyclohexyl halide in the presence of a base such as potassium carbonate.

    Attachment of the 3-hydroxyphenyl Group: The final step involves the coupling of the intermediate with 3-hydroxybenzoyl chloride under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations would include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly for its potential activity on central nervous system receptors.

    Biological Studies: Its interactions with various biological targets can be studied to understand its pharmacodynamics and pharmacokinetics.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism by which N-(3,3-difluorocyclohexyl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-difluorocyclohexyl)-4-(4-hydroxyphenyl)piperazine-1-carboxamide: Similar structure but with a hydroxyl group at the para position.

    N-(3,3-difluorocyclohexyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

N-(3,3-difluorocyclohexyl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can significantly influence its pharmacological properties and interactions with biological targets. The presence of the difluorocyclohexyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3,3-difluorocyclohexyl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O2/c18-17(19)6-2-3-13(12-17)20-16(24)22-9-7-21(8-10-22)14-4-1-5-15(23)11-14/h1,4-5,11,13,23H,2-3,6-10,12H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIYNFXSGLJENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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